(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Its structure features a (5-methylfuran-2-yl) substituent at the 7-position and a dimethyl-substituted methanimidamide group at the 2-position. Triazolopyrimidines are known for their diverse biological activities, including kinase inhibition, antimicrobial, and antiviral properties . The (E)-configuration of the methanimidamide moiety is critical for maintaining planar geometry, which may enhance binding interactions with target proteins .
Properties
IUPAC Name |
N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-9-4-5-11(20-9)10-6-7-14-13-16-12(17-19(10)13)15-8-18(2)3/h4-8H,1-3H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDKCUDIYNPDDP-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the reaction of enaminonitriles with benzohydrazides under microwave irradiation.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-amino-3-cyano-4-methylfuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This method is advantageous due to its catalyst-free and eco-friendly nature, allowing for efficient production with good yields .
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anti-inflammatory agent.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related triazolopyrimidine derivatives to highlight substituent effects on physicochemical properties and bioactivity. Key analogs include:
Structural Analogs and Substituent Variations
*Calculated based on molecular formula C₁₆H₁₈N₆O (exact mass may vary).
Key Findings
- Substituent Position and Bioactivity: The 7-position substituent significantly influences target selectivity. The 2-position methanimidamide group (dimethyl vs. methoxy) affects electronic properties. Dimethyl substitution increases steric bulk, which may stabilize protein-ligand interactions in kinase binding pockets .
Biological Activity :
- Flumetsulam () demonstrates herbicidal activity via acetolactate synthase inhibition, highlighting the versatility of triazolopyrimidines beyond therapeutic applications .
- Thiophene-containing analogs () show selectivity for GSK-3β over CDK2, suggesting that heteroaromatic substituents (e.g., furan vs. thiophene) modulate kinase specificity .
Synthetic Accessibility :
Physicochemical Properties
- Hydrogen Bonding: The dimethylmethanimidamide group can act as a hydrogen bond donor/acceptor, unlike the sulfonamide in flumetsulam, which primarily engages in ionic interactions .
Biological Activity
(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide, also known by its CAS number 303145-83-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N6O
- Molar Mass : 270.29 g/mol
- Density : 1.34 g/cm³ (predicted)
- pKa : 1.97 (predicted)
Biological Activity Overview
Research indicates that compounds containing triazole and pyrimidine moieties exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific compound under discussion has shown promise in various biological assays.
Anticancer Activity
A study focusing on the synthesis of triazole derivatives highlighted that compounds similar to this compound demonstrated selective anticancer activity. These compounds were synthesized using eco-friendly methods and displayed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
- The compound exhibited activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.125 to 50 µg/mL depending on the bacterial strain tested .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- DNA Interaction : The triazole ring may facilitate binding to DNA or RNA structures within cells, disrupting replication or transcription processes.
- Receptor Modulation : Some derivatives have been reported to modulate receptor activity associated with cancer cell proliferation.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Study on Anticancer Properties : A recent publication reported that a series of triazole derivatives exhibited potent cytotoxic effects in human cancer cell lines, with the most effective compounds showing IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.5 |
| Compound B | MCF7 | 1.0 |
| This compound | A549 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
